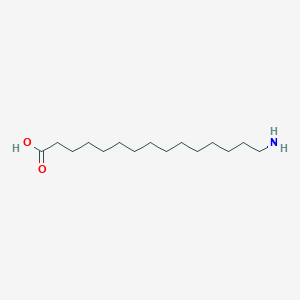

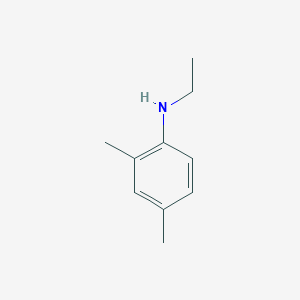

3-Methyl-4-(4-methylphenoxy)aniline

Overview

Description

Scientific Research Applications

Detection and Monitoring

A significant application of related aniline compounds involves the development of bi-functionalized luminescent metal-organic frameworks (MOFs) . These MOFs, specifically designed for detecting biomarkers of aniline exposure such as 4-Aminophenol (4-AP) in urine, demonstrate high selectivity and sensitivity. Such frameworks are critical for monitoring aniline exposure levels in the human body, offering a promising approach for health screening and pre-diagnosis (Jin & Yan, 2021).

Environmental Remediation

Another application area is in environmental remediation , where Fe3O4 magnetic nanoparticles (MNPs) have been utilized for the catalytic oxidation of phenolic and aniline compounds from aqueous solutions. This method shows promise for efficiently removing these toxic compounds under various conditions, highlighting an effective approach for water treatment and pollution mitigation (Zhang et al., 2009).

Material Science

In material science, polyetherimides containing multiple ether linkages and pendent pentadecyl chains have been synthesized using aniline derivatives. These materials exhibit desirable properties like good solubility in common solvents, transparency, and thermal stability, making them suitable for various applications, including flexible electronics and coatings (Tawade et al., 2015).

Electrochemical Applications

Aniline derivatives have also been explored for electrochemical applications , particularly in the synthesis of novel electrochromic materials. These materials exhibit significant changes in coloration under electric field application, making them ideal for electrochromic devices used in displays and smart windows. Their ability to operate in the near-infrared region (NIR) expands their utility in various technological applications (Li et al., 2017).

Chemical Synthesis and Characterization

In the field of chemical synthesis , aniline derivatives serve as intermediates for synthesizing complex molecules. This includes the preparation of various organic compounds through reactions involving aniline derivatives, which are critical for the development of pharmaceuticals, agrochemicals, and dyes. Such synthetic processes emphasize the versatility and importance of aniline derivatives in organic chemistry and industrial applications (Zhang Qingwen, 2011).

Properties

IUPAC Name |

3-methyl-4-(4-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-3-6-13(7-4-10)16-14-8-5-12(15)9-11(14)2/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUWRMWGSCHEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)